2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid: Structural Architecture and Synthetic Methodology
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid: Structural Architecture and Synthetic Methodology
Executive Summary
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid (Formula: C₁₃H₁₀FNO₃; MW: 247.22) represents a high-value biaryl scaffold in modern medicinal chemistry. It combines a fluorinated benzoic acid core—critical for solubility and protein-ligand interactions—with a 2-methoxypyridine moiety, a classic bioisostere for phenyl rings that offers improved metabolic stability and hydrogen-bonding vectors.
This guide provides a definitive technical analysis of this compound, detailing its physicochemical properties, a robust Suzuki-Miyaura cross-coupling synthetic protocol, and the mechanistic rationale behind its structural design.
Chemical Profile & Physiochemical Properties
The molecule is defined by two distinct aromatic domains linked by a single bond. The interplay between the electron-withdrawing fluorine and the electron-rich methoxypyridine dictates its reactivity and binding affinity.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid | |
| Molecular Formula | C₁₃H₁₀FNO₃ | |
| Molecular Weight | 247.22 g/mol | |
| Core Scaffold | Biaryl (Phenyl-Pyridine) | |
| Key Substituents | 2-Fluoro (Benzoic), 2-Methoxy (Pyridine) |
Calculated Physiochemical Parameters
| Parameter | Estimated Value | Impact on Drug Design |
| cLogP | ~2.3 - 2.6 | Moderate lipophilicity; favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | ~3.2 - 3.5 | The ortho-fluorine atom exerts an inductive effect (-I), increasing the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |
| pKa (Base) | ~2.0 - 3.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the methoxy group and the aromatic system. |
| TPSA | ~65 Ų | Good membrane permeability prediction (<140 Ų). |
Mechanistic Insight: Structural Logic
The design of this intermediate is not arbitrary. It leverages specific "medicinal chemistry tactics" to optimize ligand efficiency.
The Ortho-Fluorine Effect
The fluorine atom at the 2-position of the benzoic acid ring serves three critical functions:
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Metabolic Blocking: It prevents oxidative metabolism at the susceptible ortho position.
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Acidity Modulation: Through inductive withdrawal, it lowers the pKa of the carboxylic acid, ensuring it exists primarily as a carboxylate anion at physiological pH, which improves solubility.
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Conformational Lock: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) forces the carboxyl group out of coplanarity with the phenyl ring, potentially pre-organizing the molecule for binding pockets.
The 2-Methoxypyridine Motif
The 2-methoxypyridine ring acts as a bioisostere for a phenyl ring but with distinct advantages:
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H-Bond Acceptor: The pyridine nitrogen provides a vector for hydrogen bonding that a phenyl ring lacks.
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Metabolic Soft Spot Management: While the methoxy group can be a site for O-demethylation, it generally reduces the lipophilicity compared to a methyl group while maintaining steric bulk.
Synthetic Architecture: Suzuki-Miyaura Protocol
The most robust route to this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzoic acid and 2-methoxypyridin-4-ylboronic acid .
Reaction Logic Flow
Figure 1: Synthetic logic flow for the Suzuki-Miyaura coupling strategy.
Step-by-Step Methodology
Reagents:
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4-Bromo-2-fluorobenzoic acid (1.0 eq)
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2-Methoxypyridin-4-ylboronic acid (1.1 - 1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Alternative: Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
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Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
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Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) or Argon (3 cycles). -
Solvation: Add degassed 1,4-dioxane and water.
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Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.
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Reaction: Heat the mixture to 80-100°C for 8–12 hours. Monitor via LC-MS for the consumption of the bromide (MW ~219) and appearance of the product (MW 247).
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Workup:
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Cool to room temperature.
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Acidify carefully with 1N HCl to pH ~3–4 to precipitate the carboxylic acid product.
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Extract with Ethyl Acetate (EtOAc).
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Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
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Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, MeOH/DCM gradient) is typically required to remove palladium residues and de-boronated byproducts.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H-NMR Expectations (DMSO-d6)
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Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (often invisible if exchanged).
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Benzoic Ring:
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H-6 (dd, adjacent to F): ~7.8 - 8.0 ppm.
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H-5 (dd): ~7.6 ppm.
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H-3 (d, adjacent to F): ~7.5 ppm.
-
-
Pyridine Ring:
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H-6' (d, adjacent to N): ~8.2 ppm (deshielded).
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H-3' (s, adjacent to OMe): ~7.2 ppm.
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H-5' (d): ~7.4 ppm.
-
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Methoxy Group: Sharp singlet at ~3.9 ppm (3H).
Mass Spectrometry (ESI)
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Positive Mode (ESI+): [M+H]⁺ = 248.23 m/z.
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Negative Mode (ESI-): [M-H]⁻ = 246.21 m/z (Strong signal expected due to carboxylic acid).
Structure-Activity Relationship (SAR) Context
This scaffold is frequently employed in the design of kinase inhibitors and GPCR modulators. The diagram below illustrates the functional logic of the molecule's regions.
Figure 2: Functional decomposition of the molecule for SAR analysis.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
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Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(2), 582–612. Link
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Component CAS Data : 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7); 2-Methoxypyridin-4-ylboronic acid (CAS: 762262-09-9). Common Chemistry. Link
